3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile
Description
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is a fluorinated benzonitrile derivative characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a [(2-hydroxycyclobutyl)amino]methyl group at the 4-position.
Properties
IUPAC Name |
3-fluoro-4-[[(2-hydroxycyclobutyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-5-8(6-14)1-2-9(10)7-15-11-3-4-12(11)16/h1-2,5,11-12,15-16H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWYBNOUZWDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=C(C=C(C=C2)C#N)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core:
Cyclobutyl Group Introduction: The next step involves the introduction of the 2-hydroxycyclobutyl group. This can be achieved through a cycloaddition reaction or by using a pre-formed cyclobutyl derivative.
Amino-Methyl Linkage Formation: The final step involves the formation of the amino-methyl linkage, which can be achieved through a reductive amination reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-Fluoro-4-{[(2-oxocyclobutyl)amino]methyl}benzonitrile.
Reduction: Formation of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxycyclobutyl group can influence its overall stability and reactivity. The amino-methyl linkage allows for potential interactions with nucleophilic sites in biological systems, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzonitriles with Aminoalkyl Substituents
- However, steric hindrance from the cyclobutane ring may reduce binding affinity to certain targets . Fluorine positioning: The 3-fluoro substitution in the target compound contrasts with the 4-fluoro group in 4-fluoro-2-methylbenzonitrile (). Fluorine’s electron-withdrawing effects may modulate the benzonitrile core’s electronic properties, influencing interactions with hydrophobic pockets in biological targets .
Substituted Benzonitriles in Drug Development
- 4-Fluoro-2-Methylbenzonitrile (): Simpler structure with methyl and fluorine substituents. Widely used in agrochemical and pharmaceutical intermediates due to cost-effective synthesis. Lacks the aminoalkyl group, limiting hydrogen-bonding interactions compared to the target compound .
Research Findings and Pharmacological Implications
- : The cyclopropylmethyl analog exhibited selective interactions with biological targets, suggesting that substituents on the aminoalkyl chain critically influence potency. The hydroxycyclobutyl group in the target compound may offer improved solubility due to the hydroxyl group, though this requires experimental validation .
- : The indazole-containing analog demonstrated anticancer activity in preclinical studies, underscoring the importance of heterocyclic systems in enhancing target engagement. The target compound’s lack of an indazole ring may limit its applicability in oncology but could reduce off-target effects .
- : While unrelated to benzonitriles, this study highlights the impact of methyl group positioning on carcinogenicity in azo dyes. This underscores the need for rigorous toxicity profiling of benzonitrile derivatives, particularly those with complex substituents .
Biological Activity
3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H14F N
- Molecular Weight : 201.25 g/mol
This compound features a fluorinated benzene ring, which is known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer pathways, similar to other fluorinated compounds that have been explored for their anticancer properties .
- Neurotransmitter Modulation : The cyclobutyl moiety may contribute to its ability to modulate neurotransmitter systems, which could have implications for neurological disorders .
Biological Activity and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities Related to Fluorinated Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Kinase Inhibition | TrkB | |
| Compound B | Antidepressant Effect | Serotonin Receptor | |
| Compound C | Anticancer Activity | EGFR |
Case Study: Kinase Profiling
In one study, a series of fluorinated compounds were screened against a panel of kinases. The results indicated that certain structural modifications significantly enhanced selectivity and potency against specific kinases, hinting at the potential for this compound to exhibit similar properties .
Pharmacological Effects
The pharmacological effects observed in related compounds include:
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects in vitro and in vivo models.
- CNS Activity : Some fluorinated compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
